2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione
CAS No.:
Cat. No.: VC11349202
Molecular Formula: C22H29N3O4
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione -](/images/structure/VC11349202.png)
Specification
Molecular Formula | C22H29N3O4 |
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Molecular Weight | 399.5 g/mol |
IUPAC Name | 2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Standard InChI | InChI=1S/C22H29N3O4/c1-16(26)25-11-9-24(10-12-25)8-7-23-15-20-21(27)13-18(14-22(20)28)17-3-5-19(29-2)6-4-17/h3-6,15,18,27H,7-14H2,1-2H3 |
Standard InChI Key | QLLYKWKPGPTLEH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A cyclohexane-1,3-dione backbone, which confers rigidity and hydrogen-bonding capacity.
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A 4-methoxyphenyl group at position 5, introducing aromaticity and potential π-π stacking interactions.
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A methylidene-amino-ethylpiperazine-acetyl side chain at position 2, contributing flexibility and hydrogen-bond donor/acceptor sites.
This combination suggests a molecule with balanced lipophilicity and polarity, critical for bioavailability and target engagement .
Physicochemical Data
While experimental data for the exact compound are unavailable, properties can be extrapolated from structurally similar molecules:
The 4-methoxyphenyl group enhances lipophilicity, while the piperazine moiety improves water solubility at physiological pH due to protonation .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis likely involves multi-step functionalization of cyclohexane-1,3-dione:
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Friedel-Crafts Acylation: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution, as seen in analogous syntheses of methoxyphenyl cyclohexane derivatives .
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Mannich Reaction: Formation of the methylidene-amino side chain using formaldehyde and a secondary amine precursor .
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Piperazine Acetylation: Reaction of 4-acetylpiperazine with ethylenediamine under reductive amination conditions, a method documented in piperazine-based drug syntheses .
A representative pathway is outlined below:
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Step 1: 5-(4-Methoxyphenyl)cyclohexane-1,3-dione → Reaction with paraformaldehyde and ethylenediamine to form the imine intermediate.
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Step 2: Acetylation of piperazine using acetic anhydride, followed by coupling to the ethylenediamine side chain via nucleophilic substitution .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the cyclohexanedione core may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration .
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Byproduct Formation: Competing reactions at the enolizable ketone positions require careful pH control, as demonstrated in related syntheses .
Pharmacological and Biological Activity
Mechanism of Action Hypotheses
While direct studies are absent, the compound’s structural motifs suggest potential interactions:
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Piperazine-Acetyl Group: Known to modulate neurotransmitter receptors (e.g., serotonin, dopamine) and kinase enzymes .
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Cyclohexanedione Core: May inhibit oxidoreductases or act as a Michael acceptor in covalent binding .
Comparative Activity Profiling
Analogous compounds exhibit diverse bioactivities:
These findings suggest potential applications in neurological disorders, metabolic syndrome, or oncology, though target validation remains necessary.
Crystallographic and Spectroscopic Characterization
Predicted Crystal Packing
The 4-methoxyphenyl and acetylpiperazine groups likely induce a layered crystal structure stabilized by van der Waals interactions, as observed in related methoxyphenyl crystals . Hydrogen bonding between the dione carbonyls and piperazine N-H groups may further stabilize the lattice.
Spectroscopic Signatures
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